![molecular formula C17H26N2O5S B5884145 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine blocks the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good solubility in aqueous and organic solvents. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been well-characterized in preclinical studies, which provides a strong foundation for further research.
However, there are also limitations to the use of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in laboratory experiments. For example, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood. In addition, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine. One area of interest is the development of combination therapies that incorporate 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another area of interest is the exploration of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in different types of cancer, as well as in combination with other targeted therapies.
In addition, further studies are needed to fully understand the safety and efficacy of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in clinical settings. This includes evaluating the potential for drug-drug interactions and assessing the long-term effects of treatment. Finally, ongoing research is needed to identify biomarkers that can predict response to 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine, which could help to guide treatment decisions and improve patient outcomes.
Conclusion
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. While there are still many questions to be answered about the safety and efficacy of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine in clinical settings, the current research suggests that this compound has the potential to be an important tool in the fight against cancer.
Méthodes De Synthèse
The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methylbutanoyl chloride to form an intermediate. This intermediate is then reacted with piperazine to yield the final product.
Applications De Recherche Scientifique
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine has shown potent anti-tumor activity and has been well-tolerated by animals.
Propriétés
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-13(2)11-17(20)18-7-9-19(10-8-18)25(21,22)14-5-6-15(23-3)16(12-14)24-4/h5-6,12-13H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNRNGDKJWVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
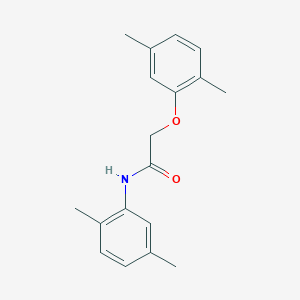
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
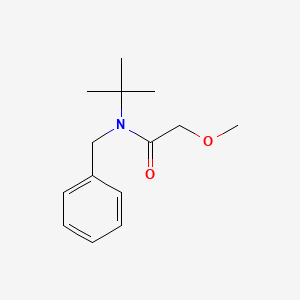
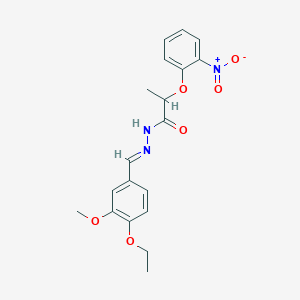
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)
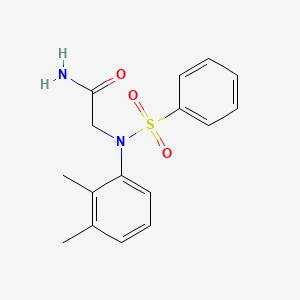
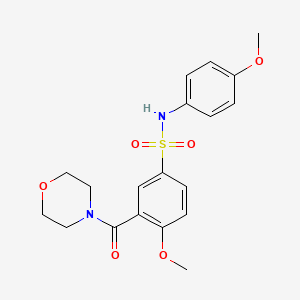

![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)